molecular formula C10H14F3N3O3 B14794436 1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid

1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid

Cat. No.: B14794436
M. Wt: 281.23 g/mol
InChI Key: RRIGNNGNJVOOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a pyrrolidin-3-yloxy group and a methyl group, along with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid typically involves the reaction of pyrazole derivatives with pyrrolidine and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A similar pyrazole derivative with different substituents.

    4-Methyl-1-pyrrolidin-3-yloxy-1H-pyrazole-3-carboxylic acid: Another pyrazole compound with a pyrrolidin-3-yloxy group.

Uniqueness

1-Methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetic acid moiety, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14F3N3O3

Molecular Weight

281.23 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-3-yloxypyrazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N3O.C2HF3O2/c1-11-6-8(5-10-11)12-7-2-3-9-4-7;3-2(4,5)1(6)7/h5-7,9H,2-4H2,1H3;(H,6,7)

InChI Key

RRIGNNGNJVOOJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2CCNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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